1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PC (SAPC) is a phospholipid containing stearic acid and arachidonic acid at the sn-1 and sn-2 positions, respectively. It is a component of LDL and has been found in human stenotic aortic valves and atherosclerotic plaques. Levels of SAPC are increased in the subepithelial invasive region compared to the superficial region of tumor tissue samples from patients with superficial-type pharyngeal squamous cell carcinoma. SAPC unilamellar vesicles have been used as substrates to quantify the activity of secretory phospholipase A2 (sPLA2) in the presence or absence of inhibitors. SAPC has also been used in the formation of lipid bilayers to study the effects of lipid composition on bilayer phase transitions.
18:0-20:4 Phosphatidylcholine (PC) has saturated (18:0) chain in the sn-1 position and unsaturated (20:4) in the sn-2 position. Asymmetric combinations of PC is common among mammalian lipids. PC is a zwitterionic phospholipid. PC is synthesized by Kennedy pathway from choline.
1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:4 in which the two acyl substituents at positions 1 and 2 are specified as stearoyl and arachidonoyl respectively. It has a role as a mouse metabolite. It is a phosphatidylcholine 38:4 and a 1-acyl-2-arachidonoyl-sn-glycero-3-phosphocholine. It derives from an octadecanoic acid.
PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)), also known as phosphatidylcholine(18:0/20:4) or PC(18:0/20:4), belongs to the class of organic compounds known as phosphatidylcholines. These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage. Thus, PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a glycerophosphocholine lipid molecule. PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) participates in a number of enzymatic reactions. In particular, S-Adenosylhomocysteine and PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from S-adenosylmethionine and pe-nme2(18:0/20:4(5Z, 8Z, 11Z, 14Z)) through the action of the enzyme phosphatidylethanolamine N-methyltransferase. Furthermore, Cytidine monophosphate and PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from CDP-choline and DG(18:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0); which is mediated by the enzyme choline/ethanolaminephosphotransferase. Finally, PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) and L-serine can be converted into choline and PS(18:0/20:4(5Z, 8Z, 11Z, 14Z)) through the action of the enzyme phosphatidylserine synthase. In humans, PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is involved in phosphatidylcholine biosynthesis PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway.
Brand Name: Vulcanchem
CAS No.: 35418-59-8
VCID: VC20882659
InChI: InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-/t44-/m1/s1
SMILES: CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Molecular Formula: C46H84NO8P
Molecular Weight: 810.1 g/mol

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine

CAS No.: 35418-59-8

Cat. No.: VC20882659

Molecular Formula: C46H84NO8P

Molecular Weight: 810.1 g/mol

* For research use only. Not for human or veterinary use.

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine - 35418-59-8

Specification

Description 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PC (SAPC) is a phospholipid containing stearic acid and arachidonic acid at the sn-1 and sn-2 positions, respectively. It is a component of LDL and has been found in human stenotic aortic valves and atherosclerotic plaques. Levels of SAPC are increased in the subepithelial invasive region compared to the superficial region of tumor tissue samples from patients with superficial-type pharyngeal squamous cell carcinoma. SAPC unilamellar vesicles have been used as substrates to quantify the activity of secretory phospholipase A2 (sPLA2) in the presence or absence of inhibitors. SAPC has also been used in the formation of lipid bilayers to study the effects of lipid composition on bilayer phase transitions.
18:0-20:4 Phosphatidylcholine (PC) has saturated (18:0) chain in the sn-1 position and unsaturated (20:4) in the sn-2 position. Asymmetric combinations of PC is common among mammalian lipids. PC is a zwitterionic phospholipid. PC is synthesized by Kennedy pathway from choline.
1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:4 in which the two acyl substituents at positions 1 and 2 are specified as stearoyl and arachidonoyl respectively. It has a role as a mouse metabolite. It is a phosphatidylcholine 38:4 and a 1-acyl-2-arachidonoyl-sn-glycero-3-phosphocholine. It derives from an octadecanoic acid.
PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)), also known as phosphatidylcholine(18:0/20:4) or PC(18:0/20:4), belongs to the class of organic compounds known as phosphatidylcholines. These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage. Thus, PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a glycerophosphocholine lipid molecule. PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) participates in a number of enzymatic reactions. In particular, S-Adenosylhomocysteine and PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from S-adenosylmethionine and pe-nme2(18:0/20:4(5Z, 8Z, 11Z, 14Z)) through the action of the enzyme phosphatidylethanolamine N-methyltransferase. Furthermore, Cytidine monophosphate and PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from CDP-choline and DG(18:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0); which is mediated by the enzyme choline/ethanolaminephosphotransferase. Finally, PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) and L-serine can be converted into choline and PS(18:0/20:4(5Z, 8Z, 11Z, 14Z)) through the action of the enzyme phosphatidylserine synthase. In humans, PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is involved in phosphatidylcholine biosynthesis PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway.
CAS No. 35418-59-8
Molecular Formula C46H84NO8P
Molecular Weight 810.1 g/mol
IUPAC Name [(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-/t44-/m1/s1
Standard InChI Key PSVRFUPOQYJOOZ-QNPWAGBNSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

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